Methyl (S)-3-amino-4-ethylhexanoate chemical structure and properties
Methyl (S)-3-amino-4-ethylhexanoate chemical structure and properties
Foreword
In the landscape of modern drug discovery and chiral synthesis, the strategic use of non-proteinogenic amino acids and their derivatives is a cornerstone of innovation. These building blocks allow for the exploration of novel chemical space, offering unique conformational constraints and metabolic profiles essential for the development of next-generation therapeutics. This guide provides a comprehensive technical overview of Methyl (S)-3-amino-4-ethylhexanoate, a chiral β-amino acid ester with significant potential as a scaffold and intermediate in medicinal chemistry and organic synthesis. While this specific molecule is not extensively documented in public literature, this whitepaper consolidates available data on its parent acid and closely related analogs, alongside established synthetic and analytical methodologies, to provide a foundational resource for researchers in the field.
Molecular Structure and Chemical Identity
Methyl (S)-3-amino-4-ethylhexanoate is a chiral, non-proteinogenic β-amino acid methyl ester. The designation "(S)" refers to the stereochemical configuration at the C3 carbon, which bears the amino group. The molecule also contains a second stereocenter at the C4 carbon, which is substituted with an ethyl group. The presence of two stereocenters means that four stereoisomers are possible: (3S, 4S), (3S, 4R), (3R, 4S), and (3R, 4R). This guide focuses on the (S)-enantiomer at the C3 position, which is often a key determinant for biological activity.
The parent carboxylic acid, 3-amino-4-ethylhexanoic acid, has the molecular formula C8H17NO2 and a molecular weight of 159.23 g/mol .[1][2] Its registered CAS number is 204191-42-4.[1][3] The corresponding methyl ester, Methyl (S)-3-amino-4-ethylhexanoate, has a molecular formula of C9H19NO2 and a molecular weight of 173.25 g/mol .
Chemical Structure:
Caption: 2D structure of Methyl (S)-3-amino-4-ethylhexanoate.
Physicochemical Properties
| Property | Value (for 3-amino-4-ethylhexanoic acid) | Reference |
| Molecular Formula | C8H17NO2 | [1] |
| Molecular Weight | 159.23 g/mol | [1] |
| Topological Polar Surface Area (TPSA) | 63.32 Ų | |
| logP (calculated) | 1.2246 | |
| Hydrogen Bond Donors | 2 | |
| Hydrogen Bond Acceptors | 2 | |
| Rotatable Bonds | 5 |
For the methyl ester, the molecular formula is C9H19NO2 and the molecular weight is 173.25 g/mol . The TPSA is expected to be slightly lower than the parent acid due to the esterification of the carboxylic acid group.
Synthesis and Stereocontrol
The synthesis of enantiomerically pure β-amino acids and their esters is a significant challenge in organic chemistry. Given the lack of a specific published synthesis for Methyl (S)-3-amino-4-ethylhexanoate, a plausible stereoselective route can be designed based on established methodologies for similar structures. A common and effective approach involves the use of chiral auxiliaries to direct the stereochemical outcome of key bond-forming reactions.
One such well-established method is the Schöllkopf asymmetric synthesis, which utilizes a chiral bis-lactim ether derived from a chiral amino acid (e.g., L-valine) to introduce the desired stereochemistry.[4]
Proposed Synthetic Workflow:
Caption: Proposed synthetic workflow for Methyl (S)-3-amino-4-ethylhexanoate.
Conceptual Experimental Protocol:
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Preparation of the Chiral Auxiliary: The bis-lactim ether is prepared from L-valine, which serves as the chiral auxiliary to control the stereochemistry.
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Asymmetric Aldol Condensation: The lithiated bis-lactim ether undergoes a diastereoselective aldol condensation with pentan-3-one. The bulky group on the chiral auxiliary directs the approach of the electrophile, leading to a high degree of stereocontrol.
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Diastereoselective Reduction: The resulting ketone is then reduced diastereoselectively to introduce the second stereocenter at the C4 position. The choice of reducing agent is critical to achieving the desired stereoisomer.
-
Hydrolysis and Purification: The chiral auxiliary is removed by acidic hydrolysis to yield the free β-amino acid.
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Esterification: The final step is the esterification of the carboxylic acid with methanol. A convenient method for this transformation is the use of trimethylchlorosilane (TMSCl) in methanol at room temperature, which generally provides good to excellent yields of the corresponding methyl ester hydrochloride.[5]
Spectroscopic and Analytical Characterization
While experimental spectra for Methyl (S)-3-amino-4-ethylhexanoate are not available, the expected spectroscopic signatures can be predicted based on its structure and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum is expected to be complex due to the presence of two chiral centers, leading to diastereotopic protons. Key signals would include:
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A singlet for the methyl ester protons (-OCH₃) around 3.6-3.7 ppm.
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Multiplets for the protons on the ethyl group (-CH₂CH₃).
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A multiplet for the proton at C3, adjacent to the amino group.
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A multiplet for the proton at C4.
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Signals for the diastereotopic protons of the CH₂ group at C2.
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A broad singlet for the amino protons (-NH₂).
-
-
¹³C NMR: The carbon NMR spectrum would show nine distinct signals corresponding to the nine carbon atoms in the molecule. The carbonyl carbon of the ester would appear downfield (around 170-175 ppm). The carbons bearing the amino and ethyl groups (C3 and C4) would resonate in the aliphatic region, with their exact chemical shifts being sensitive to the stereochemistry. The methyl ester carbon (-OCH₃) would appear around 50-55 ppm.
Mass Spectrometry (MS):
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Electrospray ionization (ESI) mass spectrometry in positive ion mode would be expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 174.15.
Infrared (IR) Spectroscopy:
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The IR spectrum would be characterized by:
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N-H stretching vibrations from the primary amine in the range of 3300-3400 cm⁻¹.
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C-H stretching vibrations from the aliphatic groups just below 3000 cm⁻¹.
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A strong C=O stretching absorption from the ester group around 1735-1750 cm⁻¹.
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N-H bending vibrations around 1600 cm⁻¹.
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Applications in Research and Development
β-amino acids and their esters are valuable building blocks in medicinal chemistry for several reasons:
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Peptidomimetics: They can be incorporated into peptide sequences to create peptidomimetics with enhanced stability against enzymatic degradation and improved pharmacokinetic properties.
-
Conformational Constraints: The introduction of β-amino acids can induce specific secondary structures, such as helices and turns, in peptides, which can be crucial for binding to biological targets.
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Chiral Scaffolds: They serve as versatile chiral scaffolds for the synthesis of more complex molecules, including natural products and pharmacologically active compounds.
While specific applications for Methyl (S)-3-amino-4-ethylhexanoate have not been reported, its structural features make it an attractive candidate for use as a building block in the synthesis of novel bioactive molecules.
Purification and Chiral Analysis
Purification:
Standard chromatographic techniques, such as flash column chromatography on silica gel, can be employed for the purification of Methyl (S)-3-amino-4-ethylhexanoate. A gradient elution system, for example, with a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate), would likely be effective.
Chiral Analysis and Separation:
The enantiomeric purity of Methyl (S)-3-amino-4-ethylhexanoate can be determined, and the enantiomers can be separated using chiral high-performance liquid chromatography (HPLC). Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose or amylose, are often effective for the separation of chiral amines and amino acid esters.[6][7]
Illustrative Chiral HPLC Workflow:
Caption: Workflow for chiral analysis of Methyl 3-amino-4-ethylhexanoate.
Conclusion
Methyl (S)-3-amino-4-ethylhexanoate represents a valuable, albeit under-documented, chiral building block for synthetic and medicinal chemistry. This guide has provided a foundational understanding of its structure, proposed a viable stereoselective synthesis, and outlined key analytical and purification methodologies by drawing upon established chemical principles and data from closely related compounds. As the demand for novel chiral molecules in drug discovery continues to grow, compounds like Methyl (S)-3-amino-4-ethylhexanoate will undoubtedly play an increasingly important role in the development of innovative therapeutics. Further experimental investigation into the specific properties and applications of this molecule is warranted and encouraged.
References
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PubChem. (3R,4S)-3-amino-4-methylhexanoic acid. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. 3-Amino-4-ethylhexanoic acid. National Center for Biotechnology Information. Retrieved from [Link]
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R&D Chemicals. 3-Amino-4-ethyl-hexanoic acid. Retrieved from [Link]
- Schöllkopf, U., Groth, U., Westphalen, K.-O., & Deng, C. (1982). Asymmetric Syntheses via Heterocyclic Intermediates; VIII. Enantioselective Synthesis of (R)-α-Methyl-α-amino Acids using L-Valine as Chiral Auxiliary Reagent. Synthesis, 1982(10), 864-866.
- Pavia, M. R., Fischer, J. B., & Dener, J. M. (2012). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules, 17(9), 10473-10484.
- Adhikari, S., Bhandari, A., & Lee, W. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 209-216.
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Adhikari, S., Bhandari, A., & Lee, W. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. ResearchGate. Retrieved from [Link]
- Patel, B. K., & Kumar, R. (2012). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry, 84(2), 650-667.
- Patel, B. K., & Kumar, R. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Molecules, 28(17), 6214.
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